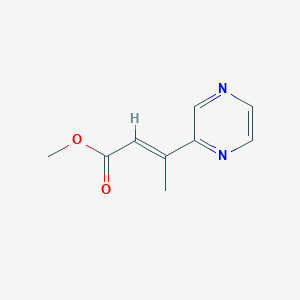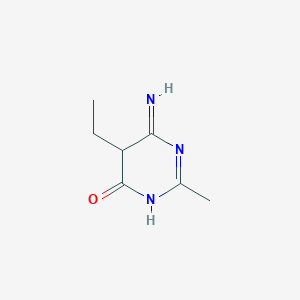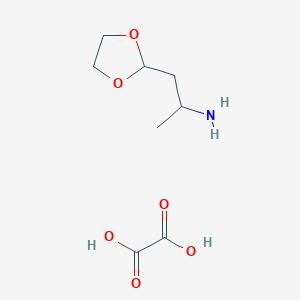
1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid is a compound that combines the structural features of a dioxolane ring and an amine group, with oxalic acid as a counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dioxolan-2-yl)propan-2-amine typically involves the formation of the dioxolane ring followed by the introduction of the amine group. One common method is the reaction of 1,3-dioxolane with a suitable amine precursor under acidic conditions to form the desired product. The oxalic acid is then introduced to form the oxalate salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated amine derivatives.
Scientific Research Applications
1-(1,3-Dioxolan-2-yl)propan-2-amine, oxalic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxolan-2-yl)propan-2-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
1-(1,3-Dioxolan-2-yl)ethanamine: Similar structure but with an ethyl group instead of a propyl group.
1-(1,3-Dioxolan-2-yl)butan-2-amine: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1-(1,3-Dioxolan-2-yl)propan-2-amine is unique due to its specific combination of a dioxolane ring and a propylamine group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-(1,3-dioxolan-2-yl)propan-2-amine;oxalic acid |
InChI |
InChI=1S/C6H13NO2.C2H2O4/c1-5(7)4-6-8-2-3-9-6;3-1(4)2(5)6/h5-6H,2-4,7H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
CNBRGSFFDPTCAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1OCCO1)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4,6-trimethyl-3-oxo-3aH-pyrazolo[3,4-b]pyridin-5-yl)acetic acid](/img/structure/B12355855.png)


![6-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B12355867.png)
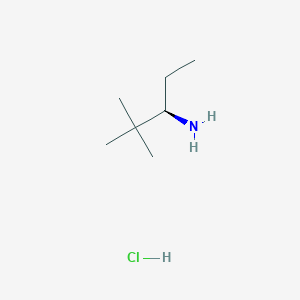
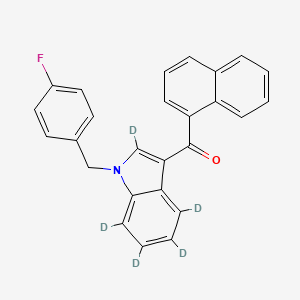
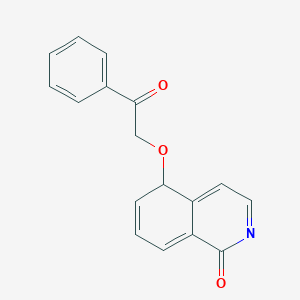

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-6-thione](/img/structure/B12355907.png)
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12355911.png)
